molecular formula C26H28ClNO2 B195048 Clomifenoxide CAS No. 97642-74-5

Clomifenoxide

Cat. No.: B195048
CAS No.: 97642-74-5
M. Wt: 422.0 g/mol
InChI Key: PGHWCZITRQNIPM-UHFFFAOYSA-N
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Description

Clomifenoxide is a nonsteroidal selective estrogen receptor modulator belonging to the triphenylethylene group. It is structurally related to clomifene and is known for its ability to interact with estrogen receptors in various tissues.

Mechanism of Action

Target of Action

Clomifenoxide, also known as clomifene N-oxide, is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . It primarily targets estrogen receptors in various tissues. The role of these receptors is to bind with estrogen, a hormone that plays a crucial role in the regulation of many biological processes, including reproductive development and function .

Mode of Action

This compound interacts with its targets, the estrogen receptors, in a unique way. It acts as an estrogen agonist or antagonist depending on the target tissue . This means it can either mimic the action of estrogen and activate the receptor (agonist) or block the action of estrogen and inhibit the receptor (antagonist). This dual action allows this compound to selectively modulate estrogen activity in different tissues .

Biochemical Pathways

It is known to stimulate the release of gonadotropins, follicle-stimulating hormone (fsh), and luteinizing hormone (lh), which leads to the development and maturation of the ovarian follicle, ovulation, and subsequent development and function of the corpus luteum . This process is part of the hypothalamic-pituitary-gonadal axis, a major endocrine system that regulates reproductive development and function .

Pharmacokinetics

It is known that these properties play a crucial role in a drug’s bioavailability and overall effectiveness

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of estrogen activity. By acting as an estrogen agonist or antagonist, this compound can influence a variety of cellular processes regulated by estrogen, such as cell growth, differentiation, and function . In particular, its ability to stimulate the release of gonadotropins and induce ovulation can have significant effects at the cellular level, leading to changes in the structure and function of the ovarian follicle .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, changes in environmental conditions and pollutants can result in shifts in the biological activity of the soil, which can potentially affect the stability and efficacy of this compound . .

Biochemical Analysis

Biochemical Properties

Clomifenoxide interacts with various enzymes and proteins in the body. As a selective estrogen receptor modulator, it has the ability to bind to estrogen receptors, thereby influencing the biochemical reactions that these receptors are involved in . The nature of these interactions is complex and involves both agonistic and antagonistic effects, depending on the target tissue .

Cellular Effects

This compound exerts its effects on various types of cells and cellular processes. It influences cell function by modulating the activity of estrogen receptors, which play a crucial role in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with estrogen receptors. It acts as a selective estrogen receptor modulator, binding to these receptors and influencing their activity . This can result in changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a selective estrogen receptor modulator . It is a prodrug, being activated via similar metabolic pathways as the related triphenylethylene SERMs tamoxifen and toremifene .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its lipophilic nature, allowing it to pass through cell membranes. It may interact with various transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

Given its role as a selective estrogen receptor modulator, it is likely to be found in areas of the cell where these receptors are located, such as the nucleus . Its activity or function may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clomifenoxide typically involves the reaction of 2-chloro-1,2-diphenylethenyl phenol with diethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Clomifenoxide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms, which may have different pharmacological properties.

    Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .

Scientific Research Applications

Clomifenoxide has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

    Clomifene: Structurally similar to clomifenoxide and also acts as a selective estrogen receptor modulator.

    Tamoxifen: Another triphenylethylene derivative with similar estrogen receptor modulating properties.

    Raloxifene: A selective estrogen receptor modulator with distinct pharmacological properties.

Uniqueness of this compound: this compound is unique in its specific binding affinity and selectivity for estrogen receptors. Its ability to act as both an agonist and antagonist depending on the tissue makes it a versatile compound for research and therapeutic applications. Additionally, its distinct chemical structure allows for different pharmacokinetic and pharmacodynamic profiles compared to other similar compounds .

Properties

IUPAC Name

2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO2/c1-3-28(29,4-2)19-20-30-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHWCZITRQNIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869303
Record name Clomifenoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97642-74-5
Record name Ethanamine, 2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethyl-, N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97642-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clomifenoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOMIFENOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L88W2ZR0TI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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